molecular formula C24H27NO6 B4040989 8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid

8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid

Cat. No.: B4040989
M. Wt: 425.5 g/mol
InChI Key: SBBGRWATPFPEHZ-UHFFFAOYSA-N
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Description

8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a butoxy chain linked to a dimethylphenoxy group, and is often studied in its oxalate form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylquinoline with 4-(2,6-dimethylphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, potentially disrupting cellular processes. Additionally, the dimethylphenoxy group may enhance its binding affinity to certain proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline hydrochloride
  • 8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline sulfate

Uniqueness

Compared to its analogs, 8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid exhibits unique solubility and stability properties due to the presence of the oxalate counterion

Properties

IUPAC Name

8-[4-(2,6-dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2.C2H2O4/c1-16-8-6-9-17(2)22(16)25-15-5-4-14-24-20-11-7-10-19-13-12-18(3)23-21(19)20;3-1(4)2(5)6/h6-13H,4-5,14-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBGRWATPFPEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCOC2=CC=CC3=C2N=C(C=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid
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8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid
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8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid
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8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid
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8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid
Reactant of Route 6
Reactant of Route 6
8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid

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